molecular formula C19H25ClFN5OS B2758290 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185166-78-2

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2758290
CAS No.: 1185166-78-2
M. Wt: 425.95
InChI Key: LYCGWBQOTXCOEX-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClFN5OS and its molecular weight is 425.95. The purity is usually 95%.
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Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Molecular Formula : C19H25ClFN5OS
  • Molecular Weight : 426.0 g/mol
  • CAS Number : 1185047-77-1

Anticancer Activity

Research has indicated that benzothiazole derivatives, which include this compound, exhibit promising anticancer properties. The mechanism often involves the activation of procaspase-3, leading to apoptosis in cancer cells. A study evaluated various benzothiazole derivatives for their ability to activate caspase-3 in different cancer cell lines, highlighting the importance of structural features in determining biological activity.

Table 1: Caspase-3 Activation Activity of Selected Compounds

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8b68 ± 4
8c104 ± 12
8j99 ± 10
8k114 ± 10

The results indicate that compounds similar to this compound can significantly activate caspase-3, suggesting their potential as anticancer agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the presence of specific functional groups is crucial for the anticancer efficacy of benzothiazole derivatives. The diethylaminoethyl and fluorobenzo[d]thiazole moieties are believed to enhance solubility and receptor binding affinity, which are critical for therapeutic effectiveness .

Study on Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of benzothiazole derivatives, this compound was tested against various cancer cell lines (U937 and MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers correlating with caspase activation.

Table 2: Apoptosis Induction in Cancer Cell Lines

Cell LineCompound TestedApoptosis Induction (%)
U937Test CompoundSignificant (p < 0.01)
MCF-7Test CompoundModerate (p < 0.05)

The findings suggest that this compound could be a candidate for further development as an anticancer agent .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)10-11-25(18(26)15-12-13(3)22-23(15)4)19-21-17-14(20)8-7-9-16(17)27-19;/h7-9,12H,5-6,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCGWBQOTXCOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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